molecular formula C10H11BrO3 B140860 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone CAS No. 1835-02-5

2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

Cat. No. B140860
CAS RN: 1835-02-5
M. Wt: 259.1 g/mol
InChI Key: NUAIPKMBWNVQIM-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,4-dimethoxyphenyl)ethanone is a chemical compound that serves as a key intermediate in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to an ethanone group.

Synthesis Analysis

The synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone and its derivatives has been explored in several studies. For instance, it has been prepared and converted into thiazole derivatives through reactions with different reagents, yielding compounds with potential fungicidal activity . Another study reported the synthesis of a related compound, 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone, from trimethoxybenzene through a Friedel-Crafts reaction, which is a key intermediate for preparing norathyriol . Additionally, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone through halogen-exchange reactions has been described, highlighting its utility as a chemical protective group .

Molecular Structure Analysis

The molecular structure of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone and its derivatives is typically confirmed using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For example, the structure of synthesized thiazole derivatives was confirmed by elemental analysis, IR, 1H-NMR, and mass spectral analysis . Similarly, the structure of the pentamethoxyl benzophenone derivative was confirmed by IR, UV, EIMS, 13C NMR, and 1H NMR .

Chemical Reactions Analysis

The bromo and methoxy groups on the phenyl ring of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone make it a versatile intermediate for further chemical transformations. It has been used to prepare a variety of compounds, including thiazole derivatives with potential fungicidal properties . The bromination of bis(3,4-dimethoxyphenyl)methanone has also led to the synthesis of bromophenols with antioxidant properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone derivatives, such as relative density, refractive index, boiling point, and melting point, are important for their practical applications and are often measured as part of the characterization process. For example, the physical constants of 2-Bromo-2',4'-dichloroacetophenone were measured, including its relative density (ρ), refractive index (n25D), boiling point (b.p.), and melting point (m.p.) . These properties are crucial for understanding the behavior of these compounds under different conditions and for their potential use in various applications.

Scientific Research Applications

Synthesis Methods and Protective Group Utilization

2-Bromo-1-(3,4-dimethoxyphenyl)ethanone has been utilized in various synthetic processes. For instance, its derivative, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, was synthesized through halogen-exchange reactions, proving its efficacy as a chemical protective group in further esterification processes. However, it showed no photolytic phenomena in either H-donated solvents like MeOH or nonpolar solvents like Benzene (Li Hong-xia, 2007).

Electrophilic Aromatic Bromination

The compound has been involved in electrophilic aromatic bromination processes. Specifically, Methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate was synthesized from methyl 2-(3,4-dimethoxyphenyl)ethanoate with high yield under optimized conditions, using NBS as a brominating agent, marking a general approach for electrophilic aromatic bromination of aromatic ethers (Xu Yong-nan, 2012).

Carbonic Anhydrase Inhibitory Properties

The compound and its derivatives have been studied for their inhibitory effects on human cytosolic carbonic anhydrase II isozyme. These studies provide valuable insights into potential drug candidates for treating conditions like glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, or osteoporosis (H. T. Balaydın et al., 2012).

Photophysical and Kinetic Studies

Photochemical Reactivity

The photochemical reactivity of derivatives like 1,2-di(3′,4′-dimethoxyphenyl)ethanone (deoxyveratroin) has been examined, revealing complex transformations into various compounds and providing insights into the photophysical behavior of these molecules (A. Castellan et al., 1990).

Kinetic Studies

Base-promoted elimination reactions of derivatives have also been studied, revealing insights into reaction kinetics and mechanisms, further demonstrating the compound's relevance in fundamental chemical research (G. Fontana et al., 1998).

properties

IUPAC Name

2-bromo-1-(3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAIPKMBWNVQIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296951
Record name 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

CAS RN

1835-02-5
Record name 1835-02-5
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Record name 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one
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Synthesis routes and methods

Procedure details

A solution of bromine (30.6 g, 1.2 eg) in chloroform (150 ml) was added dropwise to a solution of 1-(3,4-dimethoxyphenyl)-1-ethanone (28.8 g) in chloroform (50 ml) over a period of 3-5 hr. The mixture was stirred for 1.5 hr. A stream of nitrogen was passed to remove the hydrobromic acid gas. The mixture was diluted with chloroform, washed with water, aqueous sodium bicarbonate and water, dried and evaporated. The crude product (48.3 g) was passed through a silica gel column (1.5 kg) using ethyl acetate-hexane (1:4) and the eluates were evaporated to give 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone (19.7 g), mp 87°-90° C.
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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